7-Octyn-1-ol

概述

描述

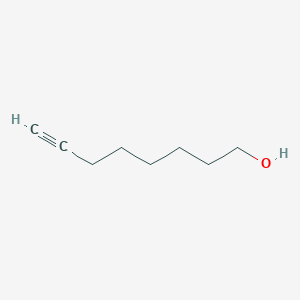

7-辛炔-1-醇: 是一种有机化合物,分子式为 C8H14O 。其特点是羟基 (-OH) 连接到包含第七和第八碳原子之间三键的碳链上。 该化合物也称为其 IUPAC 名,辛-7-炔-1-醇 .

准备方法

合成路线和反应条件:

炔烃拉链反应: 合成 7-辛炔-1-醇的一种常见方法是炔烃拉链反应。此过程通常使用氢化钠 (NaH) 和 1,3-丙二胺在干燥的己烷溶液中。

铜催化的叠氮化物-炔烃环加成反应 (CuAAC): 此方法涉及在铜催化剂存在下,7-辛炔-1-醇中的炔烃基团与叠氮化物反应.

工业生产方法: 有关 7-辛炔-1-醇的工业生产方法,现有的文献中没有详细记录。 上述合成路线可以放大到工业应用中。

化学反应分析

反应类型:

还原: 该化合物可以使用氢化锂铝 (LiAlH4) 等还原剂还原为 7-辛醇。

常用试剂和条件:

氧化: 琼斯试剂,高锰酸钾 (KMnO4)

还原: 氢化锂铝 (LiAlH4),硼氢化钠 (NaBH4)

取代: 亚硫酰氯 (SOCl2),三溴化磷 (PBr3)

主要产物:

氧化: 7-辛炔酸

还原: 7-辛醇

取代: 根据所用试剂的不同,各种取代衍生物

科学研究应用

Organic Synthesis

- Reagent in Click Chemistry :

- Building Block for Complex Molecules :

Medicinal Chemistry

- Pharmacological Studies :

- Potential Anticancer Activity :

Material Science Applications

- Polymer Chemistry :

- Nanotechnology :

Case Study 1: Synthesis of Nicotinic Ligands

In a study conducted by researchers focused on developing selective nicotinic ligands, this compound was employed as a critical intermediate. The synthesis involved multiple steps, including the Sonogashira coupling reaction followed by hydrogenation to yield compounds with high potency against α4β2-nAChRs. This work demonstrated the potential of this compound derivatives in treating nicotine dependence and associated mood disorders .

Case Study 2: Click Chemistry Applications

Another significant application of this compound was observed in click chemistry protocols aimed at creating bioconjugates for imaging and therapeutic purposes. The compound facilitated the rapid formation of triazole linkages with azides, allowing researchers to label biomolecules efficiently. This application underscores the utility of this compound in biochemistry and molecular biology research .

作用机制

7-辛炔-1-醇的作用机制主要涉及其炔烃和羟基官能团。 炔烃基团可以参与环加成反应,而羟基可以进行各种取代和氧化反应 。这些官能团使该化合物能够与各种分子靶点和途径相互作用,使其成为化学合成中通用的试剂。

相似化合物的比较

类似化合物:

1-辛炔-3-醇: 该化合物结构类似,但羟基连接到第三个碳原子上。

2-辛炔-1-醇: 与 7-辛炔-1-醇类似,但三键位于第二个和第三个碳原子之间。

7-辛炔酸: 7-辛炔-1-醇的氧化形式.

独特性: 7-辛炔-1-醇因其炔烃和羟基的特定位置而独一无二,这使其能够在各个领域进行选择性反应和应用。 它能够进行点击化学反应,使其在合成复杂分子中特别有价值 .

生物活性

7-Octyn-1-ol, a terminal alkyne with the chemical formula and CAS number 871-91-0, has garnered interest in various fields due to its unique structural properties and potential biological activities. This compound is primarily recognized as a precursor to 7-octynoic acid, which has been studied for its various applications, including antimicrobial and anti-cancer properties.

This compound is characterized by its liquid state at room temperature, with a boiling point of approximately 70 °C at 0.5 mmHg and a flash point of 116 °C. Its specific gravity is around 0.89, and it has a refractive index of 1.45, indicating its potential solubility in organic solvents. The compound is sensitive to air and should be stored under inert gas conditions to maintain stability .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study demonstrated that the compound effectively modulated biofilm development in Escherichia coli, suggesting potential applications in controlling bacterial infections . The mechanism appears to involve disruption of biofilm formation, which is critical in chronic infections.

Cytotoxicity and Anti-Cancer Activity

This compound has been investigated for its cytotoxic effects on various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells, potentially through the activation of caspase pathways. For instance, one study reported that treatment with this compound led to increased levels of cleaved caspase-3 in treated cells, indicating the induction of programmed cell death .

Case Studies

- E. coli Biofilm Modulation : A study by Reed et al. (2010) explored the effects of this compound on biofilm formation by E. coli. The results showed that the compound significantly reduced biofilm biomass at concentrations as low as 100 µM, highlighting its potential as an anti-biofilm agent .

- Cytotoxicity in Cancer Cells : In a separate investigation focusing on human cancer cell lines, this compound was found to reduce cell viability significantly in a dose-dependent manner. The IC50 values varied across different cell lines but generally ranged between 20 µM to 50 µM, demonstrating its effectiveness against malignancies .

The biological activity of this compound may be attributed to its ability to interact with cellular membranes and proteins due to its hydrophobic nature. This interaction could lead to alterations in membrane integrity and function, contributing to its antimicrobial and cytotoxic effects.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | |

| CAS Number | 871-91-0 |

| Boiling Point | 70 °C at 0.5 mmHg |

| Flash Point | 116 °C |

| Specific Gravity | 0.89 |

| Refractive Index | 1.45 |

属性

IUPAC Name |

oct-7-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h1,9H,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATCNYMVVGBLQMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061234 | |

| Record name | 7-Octyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871-91-0 | |

| Record name | 7-Octyn-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Octyn-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000871910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Octyn-1-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 7-Octyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Octyn-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 7-Octyn-1-ol useful in pheromone synthesis?

A1: this compound serves as a versatile starting material for synthesizing various insect pheromones. Its structure, featuring a terminal alkyne and a primary alcohol, allows for diverse chemical transformations. For instance, it's been used in the synthesis of (7Z,11E)-7,11-Hexadecadien-1-yl acetate, the sex pheromone of the Angoumois grain moth (Sitotroga cerealella) []. The presence of the alkyne group enables further modifications like alkylations and reductions, leading to the desired pheromone structures.

Q2: Are there other examples of this compound being used to synthesize pheromones?

A2: Yes, this compound has been employed in the synthesis of pheromone components for other insect species. One example is its use in preparing pheromones for Aproaerema modicella []. This highlights the compound's utility in producing a range of pheromones with potential applications in pest control and management.

Q3: What are the structural characteristics of this compound?

A3: this compound has the molecular formula C8H14O and a molecular weight of 126.20 g/mol. Although specific spectroscopic data isn't provided in the provided abstracts, we can infer common characterization methods.

Q4: Has computational chemistry been used to study this compound?

A4: Yes, theoretical studies have investigated the "acetylenic zipper" reaction involving isomers of this compound []. These studies likely involved computational methods like density functional theory (DFT) or molecular mechanics to model the stability and reactivity of different isomers. Such computational insights can guide synthetic strategies and provide a deeper understanding of reaction mechanisms.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。